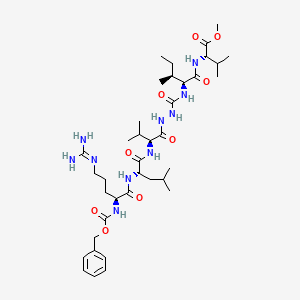

Z-Arg-Leu-Val-Agly-Ile-Val-OMe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Arg-Leu-Val-Agly-Ile-Val-OMe est un dérivé peptidique synthétique connu pour son inhibition puissante et sélective de la cathepsine B . Ce composé est classé comme un peptide ou un dérivé et possède une activité biologique significative, ce qui en fait un outil précieux dans divers domaines de la recherche scientifique .

Méthodes De Préparation

La synthèse de Z-Arg-Leu-Val-Agly-Ile-Val-OMe implique une série de réactions de couplage peptidique. Le processus commence généralement par la protection des groupes amino à l'aide de groupes protecteurs tels que le benzyloxycarbonyle (Z). Les acides aminés sont ensuite couplés séquentiellement à l'aide de réactifs tels que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC) en présence d'un agent de couplage tel que le 1-hydroxybenzotriazole (HOBt) ou le 1-hydroxy-7-azabenzotriazole (HOAt). Le produit final est obtenu par déprotection des groupes amino et purification du composé à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Z-Arg-Leu-Val-Agly-Ile-Val-OMe subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne des formes réduites du composé.

Substitution : Des réactions de substitution peuvent se produire au niveau des résidus d'acides aminés, conduisant à la formation de dérivés substitués. Les réactifs courants pour ces réactions comprennent les halogénures d'alkyle et les chlorures d'acyle.

Applications de la recherche scientifique

This compound possède un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse peptidique et la conception de médicaments à base de peptides.

Biologie : Le composé est utilisé dans des études impliquant l'inhibition enzymatique, en particulier l'inhibition de la cathepsine B, qui est pertinente dans divers processus biologiques.

Médecine : this compound est étudié pour ses applications thérapeutiques potentielles dans les maladies où la cathepsine B joue un rôle, telles que le cancer et les maladies inflammatoires.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la cathepsine B, une protéase à cystéine impliquée dans la dégradation des protéines et divers processus cellulaires. Le composé se lie au site actif de la cathepsine B, empêchant l'enzyme de cliver ses substrats. Cette inhibition peut moduler diverses voies biologiques, notamment celles impliquées dans la progression du cancer et l'inflammation .

Applications De Recherche Scientifique

Inhibition of Cathepsin B

One of the most notable applications of Z-Arg-Leu-Val-Agly-Ile-Val-OMe is its role as an inhibitor of cathepsin B, a cysteine protease involved in various pathological processes including cancer progression and inflammation.

Case Study: Structure-Activity Relationship Analysis

In a study published in 2007, this compound was identified as a potent inhibitor with a Ki value of 480 pM, making it approximately 2310 times more selective for cathepsin B compared to cathepsin K. The study utilized molecular dynamics simulations to elucidate the structure-activity relationships, revealing that the incorporation of the α-aza-glycyl (Agly) moiety contributes to the compound's unique bent conformation, enhancing binding affinity to the enzyme's active site .

| Peptide | Ki (pM) | Selectivity |

|---|---|---|

| This compound | 480 | 2310 times for Cathepsin B over K |

Drug Discovery and Development

This compound has been explored as a lead compound in drug development due to its high potency and selectivity. Its azapeptide structure allows for modifications that can enhance pharmacological properties.

Case Study: Azapeptides in Drug Design

A review highlighted the advantages of azapeptides like this compound in improving the stability and activity of peptide-based therapeutics. The incorporation of azaamino acids has been shown to enhance proteolytic stability while maintaining or improving biological activity .

Molecular Modeling and Interaction Studies

The compound has also been subjected to molecular modeling studies to predict its interactions with biological targets.

Case Study: Interaction with ACE2

In recent research focused on COVID-19, peptides similar to this compound were screened for binding affinity to ACE2, a key receptor for SARS-CoV-2 entry. The study demonstrated that peptides with similar sequences exhibited substantial non-covalent interactions with ACE2, suggesting potential therapeutic avenues for viral inhibition .

| Peptide | Target | Total Interaction Energy (kcal/mol) |

|---|---|---|

| This compound | ACE2 | -330.556 |

Applications in Collagen Research

The unique properties of this compound have implications in collagen research, particularly regarding the stabilization of collagen structures.

Case Study: Stabilization of Triple Helices

Research indicates that azapeptides can enhance the stability of collagen triple helices. Substituting traditional glycine residues with azaGly has been shown to maintain or even improve triple helix formation, which is critical for tissue engineering applications .

Mécanisme D'action

Z-Arg-Leu-Val-Agly-Ile-Val-OMe exerts its effects by selectively inhibiting cathepsin B, a cysteine protease involved in protein degradation and various cellular processes. The compound binds to the active site of cathepsin B, preventing the enzyme from cleaving its substrates. This inhibition can modulate various biological pathways, including those involved in cancer progression and inflammation .

Comparaison Avec Des Composés Similaires

Z-Arg-Leu-Val-Agly-Ile-Val-OMe est unique en raison de son inhibition spécifique de la cathepsine B. Les composés similaires comprennent :

Z-Arg-Leu-Val-Agly-Ile-Val-OH : Ce composé est similaire mais ne possède pas le groupe ester méthylique, ce qui peut affecter son activité biologique et sa stabilité.

Z-Arg-Leu-Val-Agly-Ile-Val-NH2 : Ce dérivé possède un groupe amide au lieu du groupe ester, ce qui peut influencer son interaction avec la cathepsine B.

Z-Arg-Leu-Val-Agly-Ile-Val-OBzl : Ce composé possède un groupe ester benzylique, ce qui peut modifier sa solubilité et ses propriétés pharmacocinétiques.

This compound se distingue par son inhibition puissante et sélective de la cathepsine B, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

Z-Arg-Leu-Val-Agly-Ile-Val-OMe is a bioactive peptide that has garnered attention due to its potent biological activities, particularly as an inhibitor of cathepsin B, a cysteine protease implicated in various pathological processes, including cancer metastasis and inflammation. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Classification

This compound belongs to the class of peptides known as azapeptides, which incorporate modified amino acids that enhance their stability and biological activity. The structure can be represented as follows:

- Z : Protecting group for the amino terminus

- Arg : Arginine

- Leu : Leucine

- Val : Valine

- Agly : α-Aza-glycyl (a modification that improves proteolytic stability)

- Ile : Isoleucine

- Val-OMe : Valine with a methoxy group

This compound is classified as a potent and selective inhibitor of cathepsin B, with an inhibition constant (Ki) reported at approximately 480 pM, indicating its high affinity for the target enzyme .

The primary mechanism through which this compound exerts its biological activity is through the inhibition of cathepsin B. Cathepsin B plays a critical role in protein degradation and has been implicated in tumor invasion and metastasis. By inhibiting this enzyme, this compound may prevent the breakdown of extracellular matrix components, thereby limiting cancer cell migration and invasion .

Inhibition of Cathepsin B

Research has demonstrated that this compound effectively inhibits cathepsin B activity. The compound's selectivity for this enzyme makes it a valuable candidate for therapeutic applications in cancer treatment. The following table summarizes key findings related to its inhibitory activity:

| Compound | Target Enzyme | Ki (pM) | Biological Implications |

|---|---|---|---|

| This compound | Cathepsin B | 480 | Inhibition may reduce tumor invasion and metastasis |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological contexts:

- Cancer Metastasis Inhibition : A study highlighted the role of cathepsin B in cancer progression. By administering this compound in vitro, researchers observed a significant reduction in the invasive potential of cancer cells, suggesting that this peptide could serve as a therapeutic agent against metastatic disease .

- Cell Viability Assays : In experiments assessing cell viability in the presence of this compound, it was found that higher concentrations led to decreased viability of cancer cell lines, reinforcing its potential as an anti-cancer agent .

- Mechanistic Studies : Additional research focused on the molecular pathways affected by cathepsin B inhibition. The results indicated alterations in apoptosis and autophagy pathways, further supporting the compound's role in regulating cellular processes associated with tumor growth and survival .

Propriétés

Formule moléculaire |

C38H64N10O9 |

|---|---|

Poids moléculaire |

805.0 g/mol |

Nom IUPAC |

methyl (2S)-2-[[(2S,3S)-2-[[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54)/t24-,26-,27-,28-,29-,30-/m0/s1 |

Clé InChI |

ZLXFGUGFOLETFJ-POPCVQDUSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)NNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

Synonymes |

enzyloxycarbonyl-arginyl-leucyl-valyl-azaglycyl-isoleucyl-valine methyl ester Z-Arg-Leu-Val-Agly-Ile-Val-OMe |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.